8-(azepan-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

描述

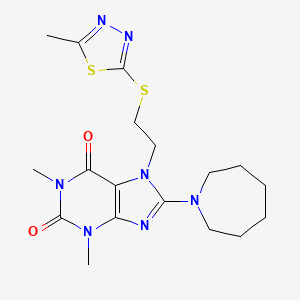

This compound features a purine-2,6-dione core substituted with:

- 8-position: Azepan-1-yl (7-membered saturated nitrogen ring).

- 7-position: Ethylthio linker bridging to a 5-methyl-1,3,4-thiadiazol-2-yl group.

- 1- and 3-positions: Methyl groups.

The 1,3,4-thiadiazole moiety may enhance binding affinity through sulfur-mediated interactions, as seen in related thiadiazole-containing inhibitors .

属性

IUPAC Name |

8-(azepan-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N7O2S2/c1-12-20-21-17(29-12)28-11-10-25-13-14(22(2)18(27)23(3)15(13)26)19-16(25)24-8-6-4-5-7-9-24/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWRXFOVBACSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the thiadiazole moiety and the azepane ring suggests a unique interaction profile with biological targets, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₅O₂S

- Molecular Weight : 373.48 g/mol

Structural Features

| Feature | Description |

|---|---|

| Purine Core | Central structure providing nucleobase properties |

| Azepane Ring | Contributes to the compound's pharmacokinetics |

| Thiadiazole Moiety | Potential for anticancer activity |

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, a related study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The findings revealed:

- Compound Efficacy : One derivative showed an IC50 value of 0.034 ± 0.008 mmol L⁻¹ against A549 cells, indicating potent activity.

- Mechanism of Action : The proposed mechanism involves the inhibition of aromatase activity, which is crucial in estrogen biosynthesis in certain cancers.

Mechanistic Insights

The biological activity of this compound may be attributed to:

- Aromatase Inhibition : Similar compounds have demonstrated the ability to inhibit aromatase activity effectively.

- Cell Cycle Arrest : Flow cytometry studies on related compounds indicated that they induce apoptosis and block cell cycle progression in cancer cells .

- Selective Cytotoxicity : The selectivity towards cancer cells over normal cells highlights its therapeutic potential.

Comparative Studies

A comparative analysis of various thiadiazole derivatives reveals a trend in their biological activities:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Thiadiazole Derivative A | 0.084 | MCF-7 |

| Thiadiazole Derivative B | 0.034 | A549 |

| Standard Drug (Cisplatin) | 0.050 | MCF-7 |

Study on Anticancer Properties

In a study published in Medicinal Chemistry Research, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects across multiple cancer cell lines . The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation.

Pharmacokinetic Profile

Another study focused on the pharmacokinetics of related purine derivatives indicated rapid absorption and significant bioavailability when administered orally . This suggests that this compound could exhibit favorable pharmacokinetic properties conducive to therapeutic use.

科学研究应用

Chemical Structure and Synthesis

The compound belongs to a class of purine derivatives that incorporate a thiadiazole moiety, known for its diverse biological activities. The synthesis typically involves multi-step reactions where the thiadiazole component is introduced through alkylation reactions using appropriate thiol precursors. For example, a study detailed the synthesis of related compounds through a two-step protocol involving the preparation of 2-chloroethyl thio derivatives followed by nucleophilic substitution reactions .

Anticancer Properties

Research indicates that compounds containing thiadiazole and purine structures exhibit significant anticancer activity. One study evaluated various derivatives against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives had IC50 values as low as 5.5 µg/ml against MCF-7 cells, demonstrating potent anticancer efficacy .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Effects

The presence of the thiadiazole ring has been correlated with antimicrobial properties. Compounds similar to 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione have shown effectiveness against various bacterial strains. A study highlighted that derivatives with substituted phenyl groups exhibited enhanced antibacterial activity .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute in Cairo, several new coumarin-containing compounds were synthesized and tested for their anticancer potential against MCF-7 and HepG2 cell lines. Among these, compounds derived from the purine structure demonstrated significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of thiadiazole derivatives showed that specific modifications to the thiadiazole moiety could enhance activity against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .

相似化合物的比较

Structural Analogues in Purine-Dione Derivatives

Key analogues from –11 include:

| Compound Name | Substituents (Position) | Key Structural Differences |

|---|---|---|

| 8-(Butyl)-1-methyl-7-p-methylphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Butyl (8), p-methylphenyl (7) | Imidazo-purine core; lacks thiadiazole |

| 8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-purine-dione | Methoxyphenyl (8), hydroxyl/methylphenyl (7) | Aromatic substituents; no sulfur-containing groups |

| Target Compound | Azepane (8), thiadiazole-ethylthio (7) | Larger N-heterocycle (azepane); thioether linker |

Key Observations :

Challenges :

Chemoinformatic and Structural Similarity Analysis

Using Tanimoto coefficients (), structural similarity can be quantified:

GIN (Graph Isomorphism Network) Analysis ():

- GIN can identify topological similarities in molecular graphs. The target compound’s thiadiazole and purine core may align with kinase inhibitors like imatinib in scaffold geometry, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。